molecular formula C15H22ClNO B14242288 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride CAS No. 400058-98-2

2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride

Cat. No.: B14242288
CAS No.: 400058-98-2
M. Wt: 267.79 g/mol
InChI Key: ADUDFHYDFDJMAN-UYUUDJTFSA-N
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Description

2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexanone ring substituted with a phenylethylamino group, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with (1R)-1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors can be employed to enhance the efficiency of the synthesis process. The final product is often purified using crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

400058-98-2

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO.ClH/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17;/h2-4,7-8,12,14,16H,5-6,9-11H2,1H3;1H/t12-,14?;/m1./s1

InChI Key

ADUDFHYDFDJMAN-UYUUDJTFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC2CCCCC2=O.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NCC2CCCCC2=O.Cl

Origin of Product

United States

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